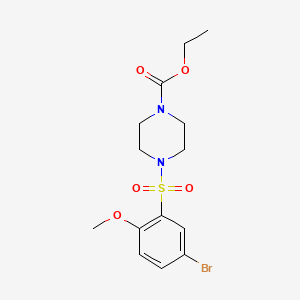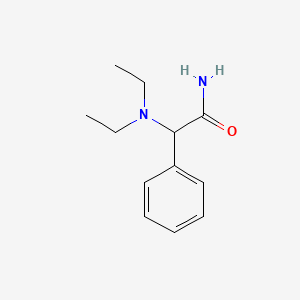
2-(Diethylamino)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Diethylamino)-2-phenylacetamide” is a chemical compound. It is related to diethylamine, which is a secondary amine . Diethylamine is a flammable, weakly alkaline liquid that is miscible with most solvents . It is a colorless liquid, but commercial samples often appear brown due to impurities .
Synthesis Analysis
The synthesis of “this compound” involves a one-pot synthesis using RAFT aqueous dispersion polymerization . First, 2-(diethylamino)ethyl methacrylate (DEA) is homopolymerized in its protonated form at pH 2 to produce a cationic polyelectrolytic precursor . The synthesis of Lidocaine may be envisioned as outlined in the retrosynthesis in Figure 2 below. The indicated carbon-nitrogen bond (a wavy line through the bond) in Lidocaine can be formed via the Sn2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide 1 .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using ultraviolet–visible (UV–Vis) and Fourier transform infrared (FT-IR) spectroscopy techniques . Hirshfeld surface analysis can be performed to analyze the contribution of intermolecular contacts in the crystal structure of the studied Schiff base ligand .Chemical Reactions Analysis
The chemical reactions of “this compound” are similar to other appetite suppressants such as sibutramine, phentermine, and dextroamphetamine . Diethylamine is an amphetamine that stimulates neurons to release or maintain high levels of a particular group of neurotransmitters known as catecholamines; these include dopamine and norepinephrine .科学的研究の応用
Antipsychotic Potential
Research has explored derivatives of 2-(Diethylamino)-2-phenylacetamide for their antipsychotic-like effects in behavioral animal tests. Notably, these compounds demonstrated antipsychotic profiles without interacting with dopamine receptors, presenting a unique mechanism of action compared to traditional antipsychotic agents. These findings suggest potential novel pathways for antipsychotic drug development, particularly in compounds metabolized into active forms that do not elicit the typical side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Antiarrhythmic Activity
A series of new derivatives of this compound have been synthesized and tested for their antiarrhythmic properties. Several compounds effectively prevented ventricular ischemia, reperfusive and toxic fibrillation, and ischemic arrhythmia in various animal models. These substances showed superior antiarrhythmic properties compared to lidocaine, indicating their potential as more effective treatments for cardiac arrhythmias (Sernov et al., 2005).
Insect Repellent Efficacy
Studies have evaluated this compound and its analogs as insect repellents. These compounds demonstrated significant repellent activity against various insect species, including the sandfly Phlebotomus papatasi and Aedes aegypti mosquitoes. The effectiveness of these compounds as repellents highlights their potential application in personal protective measures against insect-borne diseases (Kalyanasundaram et al., 1994).
Analytical Applications
Analytical methods have been developed for the determination of this compound in pharmaceutical formulations, utilizing techniques such as high-performance liquid chromatography. These methods offer precise, accurate, and reliable means for the quality control of pharmaceutical products containing this compound, ensuring their safety and efficacy (Shabir, 2004).
Fluorescent Chemosensor Development
Research into fluorescent chemosensors has incorporated this compound derivatives for the selective detection of metal ions and anions in aqueous environments. These studies demonstrate the compound's utility in environmental monitoring and bioanalytical applications, showcasing its versatility beyond pharmaceutical uses (Kumar et al., 2020).
作用機序
Target of Action
It’s structurally similar to lidocaine , which primarily targets voltage-gated sodium channels in the neuronal cell membrane. These channels play a crucial role in the initiation and conduction of action potentials in neurons, which are essential for the transmission of pain signals .
Mode of Action
Again, drawing parallels with Lidocaine, 2-(Diethylamino)-2-phenylacetamide likely stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This inhibition prevents the generation and conduction of nerve impulses, thereby producing a local anesthetic effect .
Pharmacokinetics
Lidocaine, a structurally similar compound, is well-absorbed from the gastrointestinal tract, but little intact drug appears in the circulation due to biotransformation in the liver . Lidocaine is metabolized rapidly by the liver, and metabolites and unchanged drug are excreted by the kidneys . The plasma binding of Lidocaine is dependent on drug concentration, and the fraction bound decreases with increasing concentration .
将来の方向性
Future research directions for “2-(Diethylamino)-2-phenylacetamide” could involve the development of desalination membranes by interfacial polymerization . Additionally, the synthesis of pH-responsive poly(2-(diethylamino)ethyl methacrylate) brushes anchored on hollow mesoporous silica nanoparticles via a surface-initiated ARGET ATRP technique could be explored .
生化学分析
Biochemical Properties
2-(Diethylamino)-2-phenylacetamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used in the formation of poly [ (2-diethylamino)ethyl methacrylate], a pH-responsive spacer layer used in quantum dot nanoemitters . The nature of these interactions is largely dependent on the specific biochemical context and can vary widely.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex and multifaceted . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles
特性
IUPAC Name |
2-(diethylamino)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-14(4-2)11(12(13)15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJFHFOHKMTRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C1=CC=CC=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
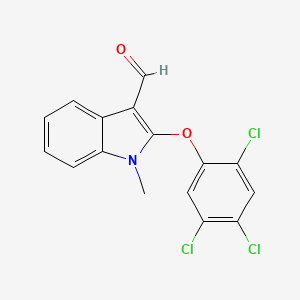
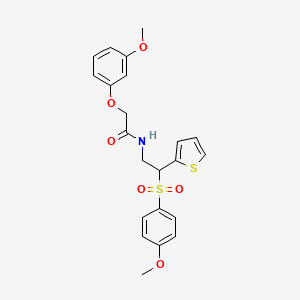
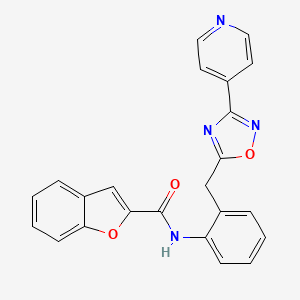

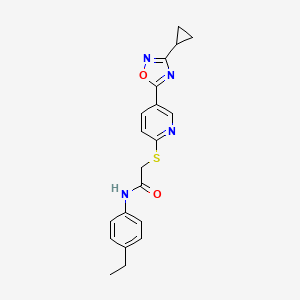
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)acetamide](/img/structure/B2928122.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2928124.png)
![N-[(3-Chlorophenyl)methyl]-N-[[1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2928126.png)
![1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2928128.png)
![3,4-Dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2928129.png)
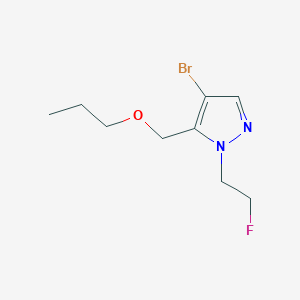
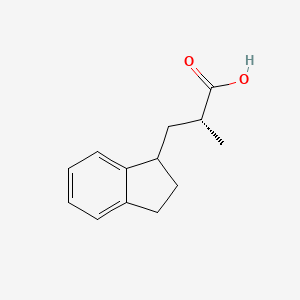
![(2R)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B2928133.png)
